molecular formula C31H24N4O2 B2991466 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-84-6

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2991466
CAS No.: 478342-84-6
M. Wt: 484.559
InChI Key: KBNATBXAUCNBIR-FPODKLOTSA-N
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Description

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O2 and its molecular weight is 484.559. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound, part of a broader family of chromene derivatives, exhibits diverse chemical reactivity and has been utilized in the synthesis of various heterocyclic compounds. For instance, Bondock et al. (2014) explored the use of enaminonitriles, closely related to the chemical structure , for synthesizing pyranone, chromene derivatives, and coumarin derivatives, indicating the compound's versatility in organic synthesis (Bondock, Tarhoni, & Fadda, 2014).

Fluorescence and Photophysical Properties

Bichromophoric derivatives, incorporating structures similar to the compound , have been studied for their fluorescence properties. Syzova et al. (2004) synthesized bichromophoric fluorescent dyes by condensation, exhibiting fluorescence quenching due to intramolecular electron transfer, highlighting potential applications in fluorescence probes sensitive to environmental conditions (Syzova, Doroshenko, Lukatskaya, Rubtsov, & Karasyov, 2004).

Biological Evaluation

Ravindernath, Reddy, and Sunil (2013) investigated the synthesis and biological evaluation of compounds structurally related to (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide. The compounds demonstrated antimicrobial and antioxidant activities, suggesting potential therapeutic applications (Ravindernath, Reddy, & Sunil, 2013).

Antimicrobial and Antioxidant Activities

Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, and Vinoda (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, demonstrating notable antimicrobial and antioxidant activities. The study underscores the potential of benzimidazole derivatives, closely related to the compound in focus, in developing new antimicrobial and antioxidant agents (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Agricultural Applications

In the realm of agriculture, Campos et al. (2015) utilized carbendazim and tebuconazole, compounds bearing similarity in structure to benzimidazole derivatives, encapsulated in nanoparticles for fungal disease prevention in plants. The study highlights the potential of such compounds in enhancing the delivery and efficacy of agricultural fungicides (Campos, Oliveira, Silva, Pascoli, Pasquôto, Lima, Abhilash, Fraceto, & Fraceto, 2015).

Anticancer Activity

Rasal, Sonawane, and Jagtap (2020) explored the anticancer potential of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety, demonstrating significant activity against certain cancer cell lines. This study suggests that modifications to the benzimidazole core can yield compounds with promising anticancer properties (Rasal, Sonawane, & Jagtap, 2020).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O2/c1-19-11-14-24(17-20(19)2)33-31-25(18-22-7-3-6-10-28(22)37-31)30(36)32-23-15-12-21(13-16-23)29-34-26-8-4-5-9-27(26)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNATBXAUCNBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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